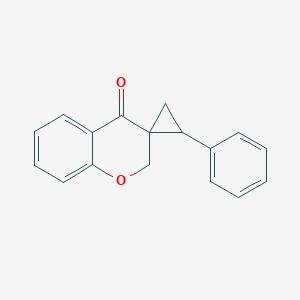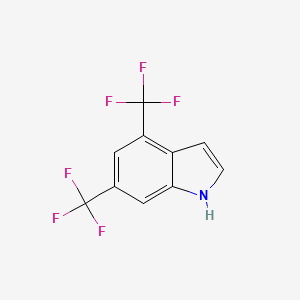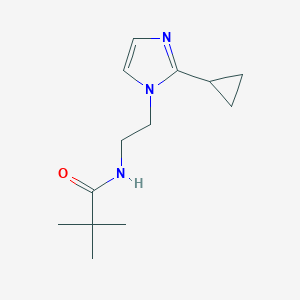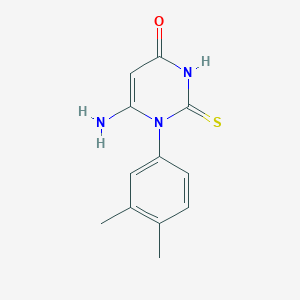
3-(1-phenylspirocyclopropyl)-2,3-dihydro-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(1-phenylspirocyclopropyl)-2,3-dihydro-4H-chromen-4-one” is a complex organic molecule. It contains a chromen-4-one moiety, which is a common structure in many natural products and pharmaceuticals . The spirocyclopropyl group attached to the chromen-4-one could potentially add interesting chemical properties to the molecule .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the chromen-4-one ring and the introduction of the spirocyclopropyl group. Unfortunately, without specific literature on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a chromen-4-one ring system, which is a bicyclic structure consisting of a benzene ring fused to a heterocyclic pyrone ring. Attached to this would be a spirocyclopropyl group, which would add a third, three-membered ring to the structure .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the chromen-4-one moiety in the compound could potentially contribute to its UV/Vis absorption properties, making it colored .Applications De Recherche Scientifique
1. Synthesis and Structural Analysis
- A study by Lichitsky et al. (2022) presents an efficient method for the synthesis of a compound closely related to your query, emphasizing the use of readily available starting reagents and easy preparation procedures. This highlights the potential for the compound's synthesis in various research applications (Lichitsky, Komogortsev, & Melekhina, 2022).
2. Molecular Modelling and Evaluation
- Kiruthiga et al. (2020) investigated flavone and flavanone scaffolds, including structures similar to the compound , for their potential as anti-inflammatory agents. The study utilized molecular docking simulations to understand binding interactions, which could be relevant for the compound's application in drug development (Kiruthiga, Alagumuthu, Selvinthanuja, Srinivasan, & Sivakumar, 2020).
3. Chemical Reactions and Mechanisms
- Bennett et al. (1973) explored the homoallylic rearrangement of spiro cyclopropyl carbinols, which could provide insights into the chemical behavior and potential applications of the compound in synthetic chemistry (Bennett, Donnelly, Meaney, & O'boyle, 1973).
4. Photoreaction Studies
- Jindal et al. (2014) conducted a study involving the photoinduced intramolecular coupling of compounds related to the one . This research could have implications for the photoreactive properties of the compound, potentially useful in photochemical applications (Jindal, Bhatia, Khullar, Mandal, & Kamboj, 2014).
Mécanisme D'action
Target of Action
The primary targets of the compound “3-(1-phenylspirocyclopropyl)-2,3-dihydro-4H-chromen-4-one” are currently unknown. This compound is a derivative of 2H-chromenes , which are known to be widely distributed in natural products, pharmaceutical agents, and biologically relevant molecules . .
Mode of Action
As a derivative of 2H-chromenes , it may share some of the properties of these compounds. 2H-chromenes are known to have diverse biological activities, including anti-vascular, anti-microbial, antioxidant, anti-tumor, antifungal, antiviral, anti-cancer, anti-HIV, anti-tubercular, anti-coagulant, anti-inflammatory, oestrogenic, analgesic, anti-helminthic, herbicidal, anti-convulsant and anti-spasmolytic activity . .
Biochemical Pathways
Given the wide range of activities associated with 2H-chromenes , it is likely that this compound could affect multiple pathways.
Result of Action
Given the diverse biological activities associated with 2H-chromenes , it is possible that this compound could have a wide range of effects at the molecular and cellular level.
Orientations Futures
Propriétés
IUPAC Name |
2'-phenylspiro[2H-chromene-3,1'-cyclopropane]-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O2/c18-16-13-8-4-5-9-15(13)19-11-17(16)10-14(17)12-6-2-1-3-7-12/h1-9,14H,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWXJBGPSGPZWGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C12COC3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methoxyphenyl)-2-[[5-(3-methylphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2404802.png)


![3-Cyclopropyl-6-[[1-(1-methylimidazol-2-yl)sulfonylpiperidin-4-yl]methoxy]pyridazine](/img/structure/B2404809.png)
![N-Spiro[2.3]hexan-5-ylprop-2-enamide](/img/structure/B2404810.png)
![4-cyclohexyl-1-(3-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2404812.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(ethylsulfanyl)cyclohexyl]amino}acetamide](/img/structure/B2404813.png)


![2-(3,4-difluorobenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2404817.png)

![N-(4-ethoxyphenyl)-4-fluoro-3-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylbenzamide](/img/structure/B2404823.png)

![tert-Butyl (3S)-3-[(2-fluorobenzoyl)amino]piperidine-1-carboxylate](/img/structure/B2404825.png)